(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
Beschreibung
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone features a piperazine core substituted with a 2-(1H-pyrazol-1-yl)ethyl group and a 4-isopropoxyphenyl methanone moiety. Its molecular formula is C₁₉H₂₆N₄O₂, with a molecular weight of 342.44 g/mol. Key structural attributes include:
- Piperazine ring: A six-membered diamine ring that enhances solubility and serves as a scaffold for receptor interaction .
- Pyrazole-ethyl substituent: A five-membered aromatic heterocycle (pyrazole) linked via an ethyl chain, contributing to hydrogen bonding and π-π stacking .
- 4-Isopropoxyphenyl methanone: A lipophilic aryl group with an isopropoxy substituent, likely improving membrane permeability compared to polar analogs .
Eigenschaften
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-16(2)25-18-6-4-17(5-7-18)19(24)22-13-10-21(11-14-22)12-15-23-9-3-8-20-23/h3-9,16H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMRGXJFWFKJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
It is known that many compounds with similar structures, such as imidazole derivatives, have a broad range of biological properties.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
It has been observed that similar compounds can have a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Biologische Aktivität
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone, often referred to as Piperazine-Pyrazole Derivative , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 342.45 g/mol. The structure features a piperazine ring, a pyrazole moiety, and an isopropoxyphenyl group, which are known to contribute to its biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to the one in focus have shown significant inhibitory effects against various cancer cell lines, including those expressing BRAF(V600E) mutations. The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring and the presence of the piperazine moiety enhance cytotoxicity against cancer cells .
Table 1: Antitumor Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | BRAF(V600E) | 10.5 |
| Compound B | A431 | 12.3 |
| Target Compound | MCF-7 | 15.0 |
Antiinflammatory Properties
The compound has also shown promising anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Antimicrobial assays have demonstrated that pyrazole derivatives exhibit activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. For example, one study reported that a similar derivative had an IC50 value of 25 µg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Activity of Piperazine-Pyrazole Derivatives
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 28 |
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer progression.
- Cytokine Modulation : It modulates inflammatory pathways by inhibiting cytokine production.
- Membrane Disruption : In antimicrobial applications, it disrupts bacterial membranes leading to cell death.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several piperazine-based derivatives (Table 1). Notable comparisons include:
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Impact of Substituents on Properties
Pyrazole’s aromaticity may enhance metabolic stability over thiophene (compound 21 ).
Aryl Group Modifications :
- The 4-isopropoxyphenyl group in the target is less electron-withdrawing than the trifluoromethylphenyl in 10d and 21 , which may reduce electrophilic interactions but improve lipophilicity (predicted logP ~3.5 vs. ~4.2 for 10d).
Q & A
Q. Methodological Answer :
- X-ray crystallography : Single-crystal analysis (as in for pyrazole derivatives) resolves bond angles and confirms regiochemistry of the pyrazole-piperazine junction .
- NOESY NMR : Detects spatial proximity between the pyrazole’s protons and the piperazine’s ethyl group to validate connectivity .
- DFT calculations : Compare computed ¹³C chemical shifts (via Gaussian software) with experimental NMR data to verify stereoelectronic effects .
Basic: What in vitro assays are recommended for initial biological activity screening?
Q. Methodological Answer :
- Target-based assays : Use fluorescence polarization for binding affinity studies against GPCRs (e.g., serotonin or dopamine receptors, common targets for piperazine derivatives) .
- Cellular assays : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) and anti-inflammatory activity using LPS-induced IL-6/TNF-α ELISA in macrophages .
- Dose-response curves : Use 10 nM–100 µM concentrations to determine IC₅₀ values. Include positive controls (e.g., imatinib for kinase inhibition) .
Advanced: How does the isopropoxy group influence solubility and pharmacokinetic properties?
Q. Methodological Answer :
- LogP measurement : Determine octanol/water partition coefficients via shake-flask method. Compare with analogs lacking the isopropoxy group to assess hydrophobicity .
- Solubility profiling : Use HPLC-UV to quantify solubility in PBS (pH 7.4) and simulated gastric fluid. Enhance solubility via co-solvents (e.g., PEG-400) or nanoformulation .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. The isopropoxy group may reduce CYP450-mediated oxidation compared to methoxy analogs .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish piperazine (δ 2.5–3.5 ppm) and pyrazole (δ 6.5–7.5 ppm) signals .
- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and piperazine N-H bends at ~3300 cm⁻¹ .
- Mass spectrometry : HRMS with ESI+ ionization validates molecular weight (expected ~380–400 g/mol) and detects fragmentation patterns .
Advanced: How can contradictory data on biological activity between in vitro and in vivo models be addressed?
Q. Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodents. Poor in vivo efficacy may stem from rapid clearance (e.g., CYP3A4 metabolism) .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. Modify the isopropoxy group to block metabolic hotspots .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Basic: What computational tools predict the compound’s target interactions?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs (e.g., 5-HT₂A receptor PDB: 6WGT). Prioritize targets with docking scores ≤ −7 kcal/mol .
- Pharmacophore mapping : Match the pyrazole-piperazine core to known kinase inhibitors (e.g., JAK2 or EGFR) using LigandScout .
- ADMET prediction : SwissADME or pkCSM estimates blood-brain barrier penetration and hERG liability .
Advanced: What strategies mitigate regiochemical challenges during pyrazole synthesis?
Q. Methodological Answer :
- Directed metalation : Use LDA or Grignard reagents to control pyrazole substitution patterns .
- Protecting groups : Temporarily block reactive sites on the piperazine ring with Boc or Fmoc groups during pyrazole coupling .
- Microwave-assisted synthesis : Accelerate reaction kinetics to favor thermodynamically stable regioisomers .
Basic: How is thermal stability assessed for formulation development?
Q. Methodological Answer :
- DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting points (expected 150–200°C) and thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .
Advanced: Can structure-activity relationship (SAR) studies optimize this compound for CNS penetration?
Q. Methodological Answer :
- PAMPA-BBB assay : Measure permeability across artificial lipid membranes to predict brain uptake. Aim for Pe > 4.0 × 10⁻⁶ cm/s .
- Modify substituents : Replace isopropoxy with trifluoromethoxy to enhance lipophilicity and BBB penetration .
- In vivo imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to quantify brain distribution in rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
